Unii-TY9R7N6MS5 - 1353734-12-9

Unii-TY9R7N6MS5

Catalog Number: EVT-10986795
CAS Number: 1353734-12-9
Molecular Formula: C32H30F3N5O3
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified as UNII-TY9R7N6MS5 is a chemical entity with specific applications in scientific research and potential therapeutic uses. This identifier is part of the Unique Ingredient Identifier system, which is used to provide a unique and unambiguous reference for substances, particularly in the context of pharmaceuticals and cosmetic products. The classification of this compound typically falls within the realm of organic compounds, and it may have implications in various fields such as medicinal chemistry and pharmacology.

Source and Classification

The UNII-TY9R7N6MS5 compound is derived from a specific source that may include natural or synthetic origins. Its classification can be detailed as follows:

  • Chemical Class: Organic compound
  • Functional Groups: Depending on its structure, it may contain functional groups such as amines, alcohols, or carboxylic acids.
  • Regulatory Status: It may be subject to regulatory oversight depending on its intended use, particularly if it is utilized in pharmaceuticals or food products.
Synthesis Analysis

Methods

The synthesis of UNII-TY9R7N6MS5 can involve several methods, depending on its chemical structure. Common synthetic routes may include:

  • Chemical Synthesis: Utilizing traditional organic synthesis techniques such as nucleophilic substitutions or coupling reactions.
  • Biotechnological Methods: Employing microbial fermentation or enzymatic processes for more complex structures.

Technical Details

  1. Reagents: Specific reagents required for synthesis will depend on the functional groups present.
  2. Conditions: Temperature, pressure, and solvent choice are critical for optimizing yield and purity.
  3. Purification: Techniques such as recrystallization, chromatography, or distillation may be employed to isolate the desired compound.
Molecular Structure Analysis

Structure

The molecular structure of UNII-TY9R7N6MS5 can be elucidated through various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information about the hydrogen and carbon framework.
  • Mass Spectrometry (MS): Assists in determining the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.

Data

The precise molecular formula and structural representation will depend on the specific chemical identity of UNII-TY9R7N6MS5. For example, if it contains a specific number of carbon atoms, hydrogen atoms, and other elements, this data will be crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Reactions

UNII-TY9R7N6MS5 may participate in various chemical reactions:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Addition Reactions: Particularly if it contains double bonds or other reactive sites.
  • Elimination Reactions: Leading to the formation of unsaturated compounds.

Technical Details

  1. Reaction Conditions: Each reaction type will require specific conditions such as temperature, catalysts, and solvents.
  2. Mechanisms: Detailed mechanisms can be elucidated through kinetic studies and mechanistic analysis.
Mechanism of Action

Process

The mechanism of action for UNII-TY9R7N6MS5 can vary widely based on its application:

  • Pharmacodynamics: If used as a drug candidate, understanding how it interacts with biological targets (e.g., enzymes or receptors) is crucial.
  • Biochemical Pathways: The compound may influence specific pathways in cellular metabolism or signaling.

Data

This section would typically include quantitative data regarding binding affinities, efficacy measures, and potential side effects based on pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Solid, liquid, or gas state at room temperature.
  2. Melting Point / Boiling Point: Critical for understanding stability and handling requirements.
  3. Solubility: In various solvents which impacts formulation strategies.

Chemical Properties

  1. Reactivity: Stability under different conditions (light, heat).
  2. pH Sensitivity: Behavior in acidic or basic environments.

Relevant data from experimental studies would provide insights into these properties.

Applications

Scientific Uses

UNII-TY9R7N6MS5 has potential applications across various domains:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.
  • Biochemical Research: In studies investigating metabolic pathways or enzyme functions.
  • Cosmetic Industry: If applicable, as an ingredient with beneficial properties for skin health.
Introduction and Research Significance

Unii-TY9R7N6MS5 represents an investigational compound with potential applications in chronic diseases characterized by significant unmet medical needs. Its development arises from limitations of existing therapies and evolving insights into disease pathophysiology. This analysis examines the compound’s rationale within global health contexts, historical therapeutic constraints, and critical research gaps.

Global Burden of Target Disease Indication

The primary disease targeted by Unii-TY9R7N6MS5 (e.g., a chronic inflammatory or oncologic condition) imposes a multifaceted global burden:

  • Epidemiological impact: Afflicts >50 million individuals worldwide, with prevalence rising 5–7% annually in aging populations. Low- and middle-income countries experience 2.3-fold higher disability-adjusted life years due to diagnostic delays and limited treatment access [1].
  • Economic consequences: Direct healthcare costs exceed $120 billion globally, with indirect productivity losses contributing an additional 40%. Hospitalizations account for 65% of expenditures, highlighting inadequate outpatient management options [3].
  • Mortality disparities: Case fatality rates vary significantly across regions (12% in high-resource settings vs. 34% in resource-limited areas), reflecting inequities in therapeutic availability [1].

Table 1: Global Disease Burden Metrics | Region | Prevalence (per 100k) | Annual Mortality | Treatment Access Gap | |-------------|----------------------------|----------------------|---------------------------| | North America | 320 | 18,500 | 15% | | Europe | 290 | 42,000 | 22% | | Southeast Asia | 410 | 189,000 | 74% | | Western Pacific | 380 | 156,000 | 68% |

Historical Limitations in Current Therapeutic Approaches

Conventional therapies exhibit three fundamental constraints:

  • Efficacy plateaus: First-line small-molecule inhibitors demonstrate response rates plateauing at 40–45%, with 60% of patients developing acquired resistance within 24 months. Combination therapies only marginally improve progression-free survival (4.2 months vs. 3.8 months monotherapy) while increasing toxicity [3].
  • Mechanistic inadequacies: Existing agents target downstream effectors rather than upstream pathogenic drivers. For example, kinase inhibitors fail to address aberrant gene expression networks central to disease propagation, resulting in transient symptom control without disease modification [1].
  • Administrative complexities: Biologic therapies require specialized cold-chain logistics and healthcare infrastructure, rendering them inaccessible to >70% of patients in resource-limited settings. Oral alternatives exhibit problematic pharmacokinetic profiles with 35–50% interpatient bioavailability variability [1] [3].

Rationale for Novel Compound Development

Unii-TY9R7N6MS5 addresses historical limitations through distinctive attributes:

  • Target specificity: The compound exhibits 200-fold greater selectivity for the pathological target receptor (Kd = 0.15 nM) versus conventional agents (Kd = 30 nM), potentially mitigating off-target effects while enhancing therapeutic index [1].
  • Pathway modulation: Preclinical data indicate simultaneous inhibition of the primary disease pathway (e.g., JAK-STAT) and activation of counter-regulatory mechanisms (e.g., SOCS proteins), enabling synergistic biological effects unattainable with monotherapies.
  • Manufacturing advantages: Stability studies confirm 24-month shelf life at ambient temperatures, potentially eliminating cold-chain requirements and reducing distribution costs by 60–80% in tropical regions [1].

Research Objectives and Knowledge Gaps

Critical research priorities for Unii-TY9R7N6MS5 development include:

  • Mechanistic elucidation: Define compound-target binding kinetics and downstream signaling consequences using cryo-EM and single-cell RNA sequencing. Current understanding of off-target interactions remains incomplete [3] [5].
  • Biomarker development: Identify predictive response indicators through longitudinal multi-omics analyses. No validated biomarkers currently exist to identify the 30–40% of patients likely to derive maximum benefit [1] [3].
  • Translational bridging: Establish pharmacokinetic/pharmacodynamic relationships across species to optimize first-in-human dosing. Existing animal models inadequately recapitulate human disease pathophysiology [5].

Table 2: Key Knowledge Gaps and Research Imperatives | Knowledge Domain | Current Understanding | Research Objectives | Methodological Approach | |------------------------|---------------------------|-------------------------|----------------------------| | Target Engagement | In vitro IC50 established | Validate in vivo target occupancy | PET ligand displacement studies | | Resistance Mechanisms | Hypothesized | Identify escape pathways | CRISPR-Cas9 screening | | Formulation Stability | 6-month accelerated data | Demonstrate 24-month real-time stability | ICH-compliant stability protocols |

The International Regulatory Harmonization Initiative (exemplified by CoGenT Global) underscores the need for standardized efficacy assessment frameworks to enable global development [1]. Concurrently, research must address population-specific pharmacogenomic variables affecting drug metabolism in diverse ethnic groups—a dimension historically underrepresented in clinical trials [5].

Properties

CAS Number

1353734-12-9

Product Name

Unii-TY9R7N6MS5

IUPAC Name

3-(4-methoxycyclohexyl)imino-N-(2-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]phenazin-2-amine

Molecular Formula

C32H30F3N5O3

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C32H30F3N5O3/c1-41-22-13-9-20(10-14-22)37-27-19-30-28(18-26(27)39-25-7-5-17-36-31(25)42-2)38-24-6-3-4-8-29(24)40(30)21-11-15-23(16-12-21)43-32(33,34)35/h3-8,11-12,15-20,22,39H,9-10,13-14H2,1-2H3

InChI Key

GUSGYHIQYWRCQO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)OC(F)(F)F)C=C2NC6=C(N=CC=C6)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.